molecular formula C20H13BrO3 B3530353 9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B3530353
M. Wt: 381.2 g/mol
InChI Key: YKDNAISXUYUVDE-UHFFFAOYSA-N
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Description

The compound 9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one belongs to the cyclopenta-fused chromenone family, characterized by a bicyclic framework integrating furan and chromenone moieties. The 4-bromophenyl substituent at the C9 position distinguishes it from other analogs.

Properties

IUPAC Name

14-(4-bromophenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO3/c21-12-6-4-11(5-7-12)17-10-23-18-9-19-15(8-16(17)18)13-2-1-3-14(13)20(22)24-19/h4-10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDNAISXUYUVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with its structural analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
9-(4-Bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one (Target) 4-Bromophenyl C21H15BrO4 ~411.25* Bromine enhances hydrophobicity and potential halogen bonding
9-(3-Methoxyphenyl) analog 3-Methoxyphenyl C21H16O4 332.36 Methoxy group increases polarity; lower molecular weight
9-(1,3-Benzodioxol-5-yl) analog 1,3-Benzodioxol-5-yl C21H14O5 346.34 Additional oxygen atoms enhance polarity and metabolic stability
9-(4-Chlorophenyl)-7-methyl analog 4-Chlorophenyl, 7-Me C21H17ClO4 368.82 Chlorine substituent and methyl group may improve bioavailability
9-(4-Methoxyphenyl) analog 4-Methoxyphenyl C21H16O4 332.36 Methoxy group at para position enhances electronic resonance

*Estimated based on structural similarity to and .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for synthesizing 9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, and how can purity be optimized? A: The compound is typically synthesized via multicomponent condensation reactions. A common method involves reacting a bromophenyl-substituted aldehyde with a coumarin derivative under acidic conditions (e.g., H₂SO₄ or PTSA) to form the fused chromenone core . Purification is achieved using column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient), with yields ranging from 50–75%. For higher purity (>95%), recrystallization from ethanol or acetonitrile is recommended. Analytical validation via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) ensures structural fidelity .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to improve the yield of the cyclopenta[c]furochromenone scaffold? A: Key parameters include:

  • Catalyst selection: Lewis acids (e.g., FeCl₃ or CuBr₂) enhance cyclization efficiency by stabilizing intermediates .
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic precursors, while toluene minimizes side reactions in Friedel-Crafts steps .
  • Temperature control: Stepwise heating (80–120°C) avoids decomposition of thermally sensitive intermediates.
    Statistical optimization tools (e.g., Design of Experiments) can model interactions between variables, achieving yields >80% .

Basic Biological Screening

Q: What preliminary assays are suitable for evaluating the biological activity of this compound? A: Initial screens should focus on:

  • Enzyme inhibition: Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
  • Antiproliferative activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor binding: Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
    Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (vs. normal cells like HEK293) provide preliminary SAR insights .

Advanced Mechanistic Studies

Q: How can researchers investigate the compound’s mechanism of action when contradictory data arise from biological assays? A: Resolve contradictions via:

  • Target deconvolution: Use CRISPR-Cas9 knockout libraries to identify essential genes modulating activity .
  • Proteomics: SILAC-based quantification to track protein expression changes post-treatment .
  • Molecular docking: Simulate binding to predicted targets (e.g., kinases, DNA topoisomerases) using AutoDock Vina with AMBER force fields .
    Validate hypotheses with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Structural and Functional Analog Comparison

Q: How does the 4-bromophenyl substituent influence activity compared to analogs with methoxy or chloro groups? A: The bromine atom’s electronegativity and steric bulk alter pharmacodynamics:

Substituent LogP Enzyme Inhibition (CYP3A4 IC₅₀) Anticancer Activity (MCF-7 IC₅₀)
4-Bromophenyl3.22.8 µM12.5 µM
4-Methoxyphenyl2.515.4 µM45.3 µM
4-Chlorophenyl3.04.1 µM18.9 µM

The bromine enhances lipophilicity and target affinity, likely due to halogen bonding with catalytic residues .

Data Contradiction Analysis

Q: How should researchers address discrepancies between in vitro and in vivo efficacy data? A: Potential factors include:

  • Metabolic stability: Assess hepatic microsomal clearance (e.g., human liver microsomes + NADPH) .
  • Plasma protein binding: Use equilibrium dialysis to measure free fraction .
  • Bioavailability: Perform PK studies (Cmax, AUC) in rodent models .
    Revise dosing regimens or formulate with bioavailability enhancers (e.g., nanocarriers) if poor absorption is observed .

Advanced Spectroscopic Characterization

Q: What advanced techniques resolve ambiguities in NMR assignments for complex fused-ring systems? A: Use:

  • 2D NMR: HSQC and HMBC to correlate ¹H-¹³C couplings, confirming substituent positions .
  • NOESY: Identify spatial proximity between bromophenyl protons and the cyclopentane ring .
  • DFT calculations: Simulate NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) to validate assignments .

Stability and Degradation Profiling

Q: How can the compound’s stability under physiological conditions be quantified? A: Conduct:

  • Forced degradation studies: Expose to pH 1–13 buffers, H₂O₂, and UV light (ICH guidelines) .
  • LC-MS/MS analysis: Identify degradation products (e.g., debromination or lactone hydrolysis) .
  • Arrhenius modeling: Predict shelf-life at 25°C using accelerated stability data (40–60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Reactant of Route 2
9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

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